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Compound of Interest

Compound Name:
1-methyl-2,3-dihydro-1H-indol-5-ol

hydrobromide

CAS No.: 134328-27-1

Cat. No.: B1433688

Get Quote

Executive Summary & Strategic Rationale
This protocol details the synthesis of 1-methyl-5-hydroxyindoline hydrobromide, a critical

pharmacophore found in physostigmine (eserine) and related acetylcholinesterase (AChE)

inhibitors.[1]

Strategic Route Selection: While direct methylation of 5-hydroxyindoline is theoretically

possible, it is operationally hazardous due to the high susceptibility of the electron-rich 5-

hydroxyindoline system to oxidative degradation (quinoid formation) under basic methylation

conditions.[1]

Therefore, this guide utilizes a "Protect-Reduce-Deprotect" strategy starting from the stable,

commercially available 5-methoxyindole.[1] This route maintains the oxygen as a methyl ether

until the final step, ensuring high purity and stability of intermediates.

The Synthetic Pathway (Retrosynthesis)
The synthesis proceeds in three distinct stages:
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N-Methylation: Locking the nitrogen position while the ring is aromatic (stable).[1][2]

Selective Reduction: Converting the indole to indoline using a hydride donor.[1][2]

Demethylation & Salt Formation: Cleaving the ether with HBr to simultaneously generate the

free phenol and the stable hydrobromide salt.[1][2]

5-Methoxyindole
(Starting Material)

1-Methyl-5-methoxyindole
(Stable Intermediate)

Step 1: NaH, MeI
(N-Methylation) 1-Methyl-5-methoxyindoline

(Reduced Ether)

Step 2: NaBH3CN, AcOH
(Indole Reduction)

1-Methyl-5-hydroxyindoline
Hydrobromide
(Target Salt)

Step 3: 48% HBr, Reflux
(Demethylation)

Click to download full resolution via product page

Figure 1: Strategic synthesis pathway designed to minimize oxidative degradation.

Safety & Handling (Critical)
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Reagent Hazard Class Specific Handling Protocol

Methyl Iodide (MeI) Neurotoxin, Carcinogen

Use only in a certified fume

hood.[1] Double-glove (Nitrile).

[1][2] Quench waste with

aqueous ammonia or

thiosulfate.[1][2]

Sodium Cyanoborohydride Highly Toxic, Flammable

Generates HCN gas if exposed

to strong acid without

buffering.[1][2] Do not mix

directly with strong mineral

acids outside of the controlled

reaction.

Hydrobromic Acid (48%) Corrosive

Causes severe burns.[1][2]

Use face shield and acid-

resistant apron.[1][2]

Indolines Oxidation Sensitive

Indolines turn pink/red upon air

oxidation.[1][2] Store

intermediates under

Argon/Nitrogen at -20°C.

Detailed Experimental Protocols
Stage 1: Synthesis of 1-Methyl-5-methoxyindole
Objective: Selective N-methylation of the indole ring.[1]

Reagents: 5-Methoxyindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl

Iodide (1.1 eq), DMF (Anhydrous).[1]

Mechanism: Deprotonation of the indole N-H (pKa ~17) followed by SN2 attack on methyl

iodide.[1][2]

Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar,

nitrogen inlet, and addition funnel.

Solvation: Dissolve 5-methoxyindole (14.7 g, 100 mmol) in anhydrous DMF (100 mL). Cool

to 0°C in an ice bath.

Deprotonation: Add NaH (4.8 g, 120 mmol) portion-wise over 20 minutes. Note: Vigorous H2

evolution will occur.[1][2] Vent properly. Stir at 0°C for 30 minutes until evolution ceases.

Alkylation: Add Methyl Iodide (6.85 mL, 110 mmol) dropwise via the addition funnel over 15

minutes.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor

by TLC (Hexane/EtOAc 4:1).[1][2]

Workup: Quench carefully with ice water (500 mL). The product usually precipitates.[1][2]

Filter the solid.[1][2] If oil forms, extract with EtOAc (3 x 100 mL), wash with brine, dry over

Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.

Expected Yield: 90-95%[1]

Appearance: White to off-white crystalline solid.[1][2]

Stage 2: Reduction to 1-Methyl-5-methoxyindoline
Objective: Reduction of the C2-C3 double bond.[1] Expert Insight: We utilize the Gribble

reduction (NaBH₃CN in Acetic Acid).[1][2] This method is superior to catalytic hydrogenation for

N-alkylated indoles as it avoids hydrogenolysis of the methoxy group and requires no high-

pressure equipment.[1]

Reagents: 1-Methyl-5-methoxyindole (1.0 eq), Sodium Cyanoborohydride (3.0 eq), Glacial

Acetic Acid.[1]

Procedure:

Setup: Use a 2-neck RBF with a thermometer and nitrogen line.
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Dissolution: Dissolve 1-methyl-5-methoxyindole (16.1 g, 100 mmol) in Glacial Acetic Acid

(150 mL). Cool to 15°C.[1][2]

Addition: Add NaBH₃CN (18.8 g, 300 mmol) portion-wise. Caution: Exothermic.[1][2]

Maintain internal temperature below 25°C.[1][2]

Reaction: Stir at RT for 2–3 hours. The color may shift from yellow to colorless.[1][2]

Workup (Critical for Safety):

Pour reaction mixture into ice water (300 mL).

Basify: Slowly add NaOH pellets or 50% NaOH solution (in a hood) until pH > 10.

Warning: Ensure good ventilation to remove any trace HCN.[1]

Extraction: Extract with Ether or DCM (3 x 150 mL).

Drying: Dry organic layer over K₂CO₃ (avoid acidic drying agents).[1][2] Concentrate in

vacuo.[1][2][3]

Purification: Vacuum distillation is preferred for high purity, but the crude oil is often pure

enough (>90%) for the next step.[1][2]

Expected Yield: 85-90%[1]

Appearance: Pale yellow oil (darkens on air exposure).[1][2]

Stage 3: Demethylation to 1-Methyl-5-hydroxyindoline
HBr
Objective: Ether cleavage and direct crystallization of the hydrobromide salt.[1]

Reagents: 1-Methyl-5-methoxyindoline (1.0 eq), 48% Hydrobromic Acid (excess).[1]

Procedure:

Reaction: Place 1-methyl-5-methoxyindoline (16.3 g, 100 mmol) in a RBF. Add 48% aqueous

HBr (100 mL).
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Reflux: Heat to reflux (approx. 126°C) for 3–4 hours under a slow stream of Nitrogen. The

nitrogen stream helps sweep away the methyl bromide by-product, driving the equilibrium

forward.

Monitoring: Reaction is complete when the mixture becomes homogeneous and starting

material is absent on TLC (Note: The phenol is much more polar).

Isolation:

Concentrate the reaction mixture under reduced pressure to approx. 1/3 volume.

Cool to 0°C. The hydrobromide salt should crystallize.[1][2]

If no crystals form, evaporate to dryness (brown solid), dissolve in minimum hot ethanol,

and add anhydrous ether to induce precipitation.

Final Purification: Recrystallize from Ethanol/Ether.

Expected Yield: 75-85%[1]

Appearance: Off-white to beige crystals.[1][2]

Melting Point: ~240–245°C (dec).[1][2]

Analytical Data Summary
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Parameter Specification Notes

Physical State Crystalline Solid
Hygroscopic; store in

desiccator.[1][2]

Solubility Water, Methanol
Insoluble in non-polar organics

(Et₂O, Hexane).[1]

Stability High (as Salt)

Free base oxidizes rapidly in

air (Rubreserine-like

degradation).[1][2]

1H NMR (D₂O)

δ 6.8-7.0 (m, 3H, Ar-H), 3.6 (t,

2H), 3.1 (t, 2H), 2.8 (s, 3H, N-

Me)

Characteristic N-Me singlet

and indoline triplets.[1]

Troubleshooting & Optimization
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Issue: Low Yield or Impurity

Is the product pink/red?

Oxidation occurred.
Recrystallize with trace ascorbic acid

or use inert atmosphere.

Yes

Incomplete Methylation (Step 1)?

No

Ensure NaH is fresh.
Use dry DMF.

Check for residual water.

Yes

Incomplete Demethylation (Step 3)?

No

Extend reflux time.
Ensure N2 sweep removes MeBr.

Yes

Click to download full resolution via product page

Figure 2: Troubleshooting logic for common synthesis failures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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